molecular formula C12H15ClO3 B8618349 1-chloromethyl-3,4-dihydro-6,7-dimethoxy-1H-2-benzopyran CAS No. 62978-86-3

1-chloromethyl-3,4-dihydro-6,7-dimethoxy-1H-2-benzopyran

Cat. No. B8618349
Key on ui cas rn: 62978-86-3
M. Wt: 242.70 g/mol
InChI Key: IQSHYGRASVOQSI-UHFFFAOYSA-N
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Patent
US04066648

Procedure details

To a mixture of 10 g. of 3,4-dimethoxyphenethylalcohol and 10 g. of chloroacetaldehyde diethyl acetal was added 14 ml of 10% hydrochloric acid. The mixture was stirred at 90° C for 10 minutes. After cooling, 100 ml of water was added to the reaction mixture, followed by extraction with benzene. The extract was rinsed with water, dried and concentrated under reduced pressure. By the above procedure was obtained 12 g of 1-chloromethyl-6,7-dimethoxyisochroman as an oil colored light-tan.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH2:6][CH2:7][OH:8].C(O[CH:17](OCC)[CH2:18][Cl:19])C.Cl>O>[Cl:19][CH2:18][CH:17]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:11]([O:12][CH3:13])[CH:10]=2)[CH2:6][CH2:7][O:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CCO)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCl)OCC
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 10 g
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with benzene
WASH
Type
WASH
Details
The extract was rinsed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC1OCCC2=CC(=C(C=C12)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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